

The Subject: Understanding the Utility of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299

[Get Quote](#)

2,2-Dimethyl-3-oxopentanal (CAS No: 106921-60-2) is a bifunctional molecule containing both a ketone and an aldehyde.[1][2][3] Its most defining structural feature is the gem-dimethyl group at the α -position relative to the aldehyde. This substitution has two profound consequences:

- Lack of α -Protons: It cannot form an enolate at the aldehyde's α -carbon, rendering it incapable of acting as a nucleophile in base-catalyzed self-condensation reactions (e.g., Aldol reactions).[4]
- Steric Hindrance: The bulky quaternary center shields the aldehyde's carbonyl carbon, influencing the trajectory of incoming nucleophiles and potentially enhancing stereoselectivity in addition reactions.[5][6]

This combination makes it an excellent electrophilic partner in crossed-alcohol condensations, where the other component is intended to be the sole enolate precursor.

Chapter 1: Pivaldehyde - The Archetypal Non-Enolizable Aldehyde

Pivaldehyde (2,2-dimethylpropanal) is the most direct and widely used alternative when the primary requirement is a sterically hindered, non-enolizable aldehyde.[7][8] It shares the crucial tert-butyl scaffold adjacent to the formyl group but lacks the secondary ketone functionality.

Comparative Reactivity and Performance

Similarities:

- Like our target molecule, pivaldehyde is incapable of self-condensation under basic conditions, making it a reliable electrophile in crossed-alcohol reactions.[9]
- The significant steric bulk of the t-butyl group plays a critical role in directing stereoselective transformations.[10][11]

Differences:

- Functionality: Pivaldehyde is monofunctional. This simplifies the reaction landscape, which can be an advantage when the ketone moiety of **2,2-dimethyl-3-oxopentanal** would otherwise lead to unwanted side reactions or require a dedicated protection-deprotection sequence.
- Electronic Effects: Lacking the electron-withdrawing ketone, the aldehyde in pivaldehyde is slightly less electrophilic than that in **2,2-dimethyl-3-oxopentanal**. This can affect reaction rates but is often a minor consideration.

Data Presentation: Aldehyde Electrophilicity in Aldol Reactions

Aldehyde Partner	Enolizable Partner	Base/Conditions	Product	Typical Yield	Rationale for Choice
Pivaldehyde	Acetone	LDA, THF, -78 °C	4-Hydroxy-5,5-dimethyl-2-hexanone	>90%	Prevents acetone self-condensation; high steric hindrance can favor specific diastereomers with chiral ketones.
Benzaldehyde	Acetone	NaOH, H ₂ O, rt	4-Phenyl-3-buten-2-one (via condensation)	85-95%	Aromatic, non-enolizable. Product benefits from conjugation, driving condensation. Less sterically demanding than pivaldehyde.
2,2-Dimethyl-3-oxopentanal	Acetone	LiHMDS, THF, -78°C	4-Hydroxy-5,5-dimethyl-2,6-heptanedione	~80-90%	Ideal for complex builds where the resulting keto-alcohol is a precursor for further cyclization or modification.

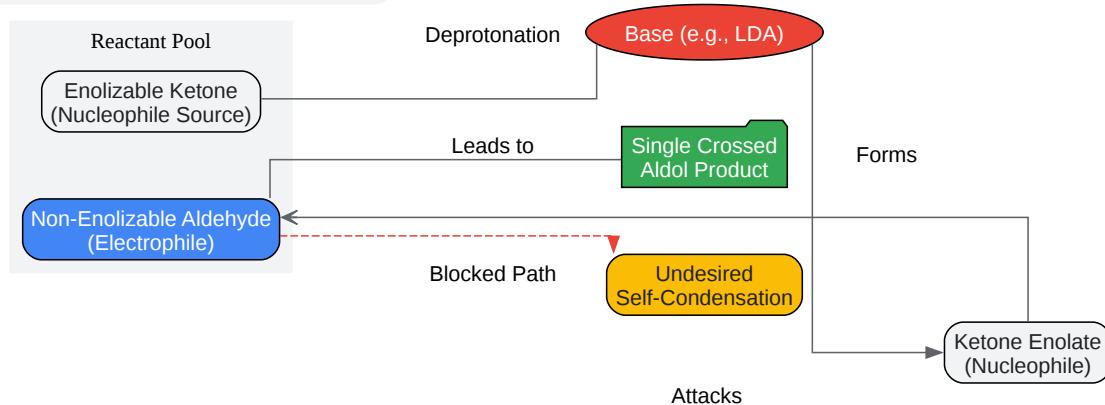
Experimental Protocol: Crossed Aldol Addition with Pivaldehyde

This protocol describes the controlled addition of a ketone enolate to pivaldehyde, a reaction archetype where a non-enolizable aldehyde is essential.

Objective: Synthesize 4-hydroxy-5,5-dimethyl-2-hexanone.

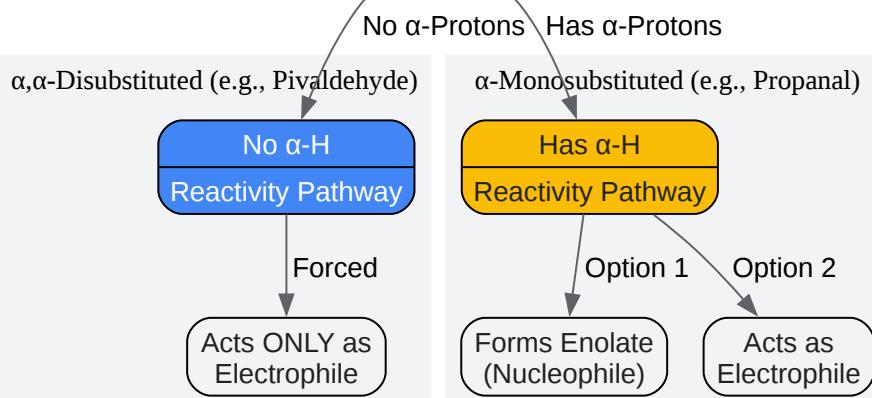
Materials:

- Diisopropylamine, dry
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Tetrahydrofuran (THF), anhydrous
- Acetone, dry
- Pivaldehyde, distilled
- Saturated aqueous ammonium chloride (NH₄Cl)


Procedure:

- Enolate Formation: To a flame-dried, argon-purged flask at -78 °C (acetone/dry ice bath), add anhydrous THF (50 mL) and dry diisopropylamine (1.1 eq). Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).
- Cool the freshly prepared LDA solution back to -78 °C. Add dry acetone (1.0 eq) dropwise. Stir for 45 minutes at this temperature to ensure complete formation of the lithium enolate. The causality here is critical: using a strong, non-nucleophilic base like LDA at low temperature ensures quantitative, kinetically controlled enolate formation, preventing any competing reactions.
- Aldehyde Addition: Add distilled pivaldehyde (1.05 eq) dropwise to the enolate solution at -78 °C. The slight excess of the electrophile ensures full consumption of the valuable enolate. Monitor the reaction by TLC.

- Workup: After 2 hours, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure β-hydroxy ketone.


Visualization: Role of Non-Enolizable Aldehydes

Workflow for a Controlled Crossed Aldol Reaction.

Aldehyde Substrate

Impact of α -substitution on aldehyde reactivity.

[Click to download full resolution via product page](#)

Caption: Impact of α -substitution on aldehyde reactivity.

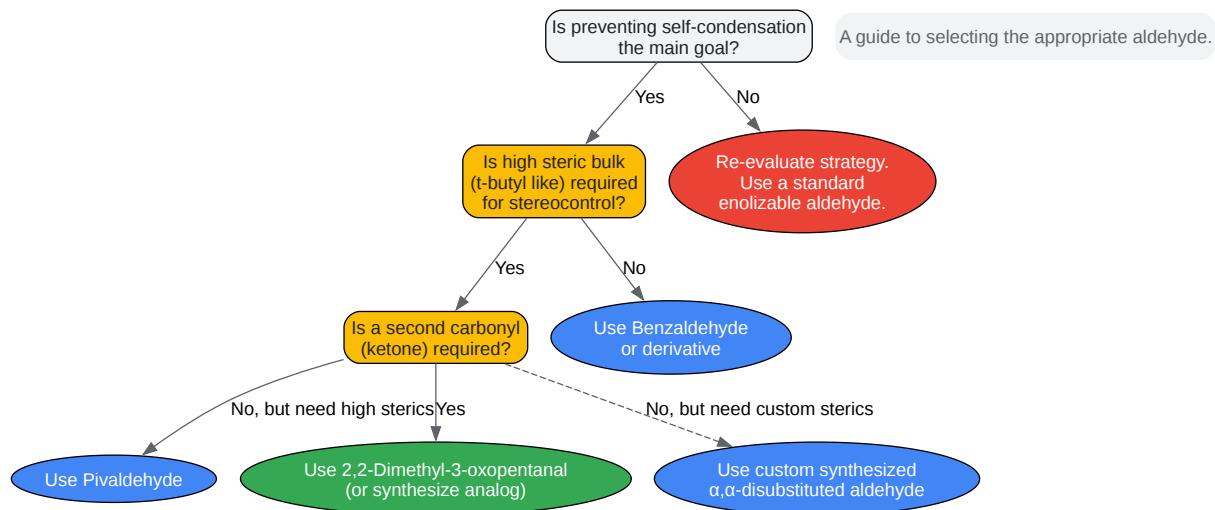
Chapter 3: Aromatic Non-Enolizable Aldehydes - The Benzaldehyde Family

For applications where steric bulk is less critical than preventing self-condensation, aromatic aldehydes like benzaldehyde and its derivatives are excellent, cost-effective alternatives.

Comparative Reactivity and Performance

- Similarities: Like pivaldehyde, benzaldehyde lacks α -protons and cannot self-condense via an enolate mechanism. It is exclusively an electrophile in aldol-type reactions.
- Differences:
 - Sterics: The planar phenyl group offers a different steric profile than the tetrahedral t-butyl group. This can lead to different diastereoselectivities.
 - Electronics & Stability: The aromatic ring conjugates with the carbonyl, stabilizing the molecule. The product of a condensation reaction (an α,β -unsaturated carbonyl) is also highly stabilized by extended conjugation, providing a strong thermodynamic driving force for the elimination of water (the condensation step). [4]

Conclusion and Selection Guide


Choosing the right alternative to **2,2-Dimethyl-3-oxopentanal** requires a clear understanding of the synthetic objective. The decision hinges on three key questions:

- Is the prevention of self-condensation the primary goal?
- Is the specific steric environment of a t-butyl group necessary for stereocontrol?
- Is the ketone functionality of the original molecule required for subsequent transformations?

Summary Comparison of Alternatives

Feature	2,2-Dimethyl-3-oxopentanal	Pivaldehyde	Other α,α -Dialkyl Aldehydes	Benzaldehyde
Enolizable (Aldehyde)	No	No	No	No
Steric Hindrance	High	High	Tunable (High)	Medium
Additional Functionality	Ketone	None	None	Aromatic Ring
Commercial Availability	Specialized	High	Very Low (Custom)	High
Primary Use Case	Bifunctional building block with steric control.	Robust, non-enolizable electrophile.	Precision stereocontrol via steric tuning.	Cost-effective, non-enolizable electrophile; promotes condensation.

Visualization: Decision Tree for Aldehyde Selection

[Click to download full resolution via product page](#)

Caption: A guide to selecting the appropriate aldehyde.

References

- MOLBASE. **2,2-Dimethyl-3-oxopentanal**|106921-60-2 - Encyclopedia. [\[Link\]](#)
- Cenmed. 2 , 2-Dimethyl-3-oxopentanal (C007B-518232). [\[Link\]](#)
- Chemical Communications (RSC Publishing). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. [\[Link\]](#)
- PMC - NIH.
- ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry. [\[Link\]](#)
- ACS Publications. Organocatalytic Enantioselective α -Nitrogenation of α,α -Disubstituted Aldehydes in the Absence of a Solvent | The Journal of Organic Chemistry. [\[Link\]](#)

- Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.
[\[Link\]](#)
- YouTube. Advanced Organic Chemistry: Carbonyl Reactivity. [\[Link\]](#)
- MDPI.
- PMC - NIH. Organocatalytic Enantioselective α -Nitrogenation of α,α -Disubstituted Aldehydes in the Absence of a Solvent. [\[Link\]](#)
- Mol-Instincts. 2-methyl-3-oxopentanal - C₆H₁₀O₂, density, melting point, boiling point, structural formula, synthesis. [\[Link\]](#)
- Wikipedia. Pivaldehyde. [\[Link\]](#)
- Google Patents.
- ACS Publications. Optically active N-protected α -amino aldehydes in organic synthesis | Chemical Reviews. [\[Link\]](#)
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [\[Link\]](#)
- Google Patents. CN101525279A - Synthetic method of 2,3-dimethylpentanal.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [\[Link\]](#)
- The Good Scents Company. pivaldehyde, 630-19-3. [\[Link\]](#)
- LookChem. Cas 630-19-3, Pivaldehyde. [\[Link\]](#)
- The Green Chemistry Initiative Blog.
- Mol-Instincts. Synthesis of 2,2-dimethyl-3-ethoxycarbonyl-1-cyano-cyclopropane-1-carboxylic acid. [\[Link\]](#)
- PubChem - NIH. Pivalaldehyde | C₅H₁₀O | CID 12417. [\[Link\]](#)
- PubChem - NIH. 2-Methyl-3-oxopentanal | C₆H₁₀O₂ | CID 12712037. [\[Link\]](#)
- PubChem - NIH. **2,2-Dimethyl-3-oxopentanal** | C₇H₁₂O₂ | CID 11040720. [\[Link\]](#)
- PubChem - NIH. 2,4-Dimethyl-3-oxopentanal | C₇H₁₂O₂ | CID 123989340. [\[Link\]](#)
- Chegg.com. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com. [\[Link\]](#)
- Master Organic Chemistry.
- Science of Synthesis.
- YouTube. Mixed Crossed Aldol Reaction Trick and Limiting Products. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. m.molbase.com [m.molbase.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Pivaldehyde - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. youtube.com [youtube.com]
- 10. The use of pivaldehyde in organic synthesis _Chemicalbook [chemicalbook.com]
- 11. CAS 630-19-3: Pivalaldehyde | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [The Subject: Understanding the Utility of 2,2-Dimethyl-3-oxopentanal]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180299#alternatives-to-2-2-dimethyl-3-oxopentanal-in-organic-synthesis\]](https://www.benchchem.com/product/b180299#alternatives-to-2-2-dimethyl-3-oxopentanal-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com